2-(Trimethylsilyl)cyclopent-2-en-1-one

Photochemistry Radical Cation Fragmentation Regioselective Bond Cleavage

2-(Trimethylsilyl)cyclopent-2-en-1-one (C₈H₁₄OSi, MW 154.28) is an α,β-unsaturated cyclic enone bearing a trimethylsilyl (TMS) substituent at the C2 position. This silicon-containing electrophile serves as a versatile building block in synthetic organic chemistry, particularly valued for its dual functionality as both a Michael acceptor and a latent nucleophile precursor.

Molecular Formula C8H14OSi
Molecular Weight 154.28 g/mol
Cat. No. B12061217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)cyclopent-2-en-1-one
Molecular FormulaC8H14OSi
Molecular Weight154.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CCCC1=O
InChIInChI=1S/C8H14OSi/c1-10(2,3)8-6-4-5-7(8)9/h6H,4-5H2,1-3H3
InChIKeyJREFDYKOYRJDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)cyclopent-2-en-1-one (CAS 70157-01-6) for Precise α,β-Enone Chemistry: A Procurement-Focused Technical Summary


2-(Trimethylsilyl)cyclopent-2-en-1-one (C₈H₁₄OSi, MW 154.28) is an α,β-unsaturated cyclic enone bearing a trimethylsilyl (TMS) substituent at the C2 position . This silicon-containing electrophile serves as a versatile building block in synthetic organic chemistry, particularly valued for its dual functionality as both a Michael acceptor and a latent nucleophile precursor . The compound is commercially supplied as a clear liquid with a density of 0.936 g/mL, a refractive index (n20/D) of 1.472, and requires storage at −20°C for optimal stability .

Why 2-Cyclopenten-1-one Cannot Directly Replace 2-(Trimethylsilyl)cyclopent-2-en-1-one in Regiocontrolled Transformations


Attempting to substitute the parent 2-cyclopenten-1-one for the TMS derivative introduces two critical operational deficiencies. First, the silicon moiety functions as a removable β-directing group, enabling regioselective fragmentation pathways that are thermodynamically inaccessible to the unsubstituted enone [1]. Second, the silyl enol ether tautomer of this compound serves as an activated nucleophile in Mukaiyama-type processes, a reactivity manifold completely absent in the parent ketone without separate enolization and trapping steps [2]. The TMS group also provides a synthetic handle for subsequent Peterson olefination or fluoride-mediated desilylation, capabilities that fundamentally distinguish this reagent from simpler cyclopentenone electrophiles [3].

Quantitative Differentiation of 2-(Trimethylsilyl)cyclopent-2-en-1-one Versus Cyclopentenone Analogs: An Evidence-Based Selection Guide


Silicon-Directed Regioselective Norrish Type I Cleavage: 2-(Trimethylsilyl)cyclopent-2-en-1-one Versus Unsubstituted Cyclopentanones

The β-trimethylsilyl substituent in 2-(trimethylsilyl)cyclopent-2-en-1-one enables highly regioselective photochemical Norrish Type I cleavage at the C1-C2 bond [1]. In contrast, unsubstituted cycloalkanones exhibit non-selective cleavage across multiple bonds, yielding complex product mixtures requiring extensive purification [1]. The silicon effect operates through σ-π hyperconjugation stabilization of the resulting carboradical intermediate, a mechanistic feature absent in non-silylated analogs [1].

Photochemistry Radical Cation Fragmentation Regioselective Bond Cleavage

Conjugate Addition-Peterson Olefination Efficiency: One-Pot Cross-Conjugated Cyclopentenone Synthesis Using TMS-Containing Intermediate

A structurally related exo-2-trimethylsilyl-tetrahydro-methanoinden-1-one derivative (prepared from 2-(trimethylsilyl)cyclopent-2-en-1-one-type precursors) enables a one-pot conjugate addition-Peterson olefination sequence followed by retro-Diels-Alder reaction to afford 5-alkylidenecyclopent-2-enones [1]. Traditional multi-step approaches without the TMS handle typically require 3-4 separate operations including protection/deprotection sequences, whereas this TMS-enabled route achieves the transformation in effectively two synthetic steps [1].

Synthetic Methodology Tandem Reactions PPAR-γ Ligands

Physical Property Differentiation for Handling and Storage: 2-(Trimethylsilyl)cyclopent-2-en-1-one Versus 2-Cyclopenten-1-one

The TMS substituent substantially alters the physical properties of the cyclopentenone core, impacting laboratory handling and storage protocols. 2-(Trimethylsilyl)cyclopent-2-en-1-one exhibits a density of 0.936 g/mL and requires storage at −20°C with wet ice shipping . In contrast, unsubstituted 2-cyclopenten-1-one has a reported density of 0.98 g/mL at 25°C and is typically stored at 2-8°C [1].

Physicochemical Properties Laboratory Handling Reagent Stability

Photochemical [2+2] Cycloaddition Capability: TMS as a Removable Directing and Activating Group

2-(Trimethylsilyl)cyclopentenone participates in photochemical [2+2] cycloadditions where the TMS group serves dual functions: it activates the enone toward cycloaddition and can subsequently be removed via fluoride-mediated desilylation or exploited for further functionalization [1]. The TMS group acts as a removable directing group, enabling regiocontrolled cycloaddition that would otherwise require additional synthetic steps to install and remove a temporary directing functionality [1].

Photocycloaddition Synthetic Methodology Removable Directing Group

Optimal Procurement and Application Scenarios for 2-(Trimethylsilyl)cyclopent-2-en-1-one in Research and Development


Synthesis of Cross-Conjugated Cyclopentenone PPAR-γ Ligands via Tandem Conjugate Addition-Peterson Olefination

Procure 2-(Trimethylsilyl)cyclopent-2-en-1-one when the synthetic objective requires a one-pot, operationally streamlined route to 5-alkylidenecyclopent-2-enones, a core scaffold in PPAR-γ ligand development. The TMS group in exo-2-trimethylsilyl-tetrahydro-methanoinden-1-one (accessible from this compound) enables the conjugate addition-Peterson olefination-retro-Diels-Alder cascade that conventional cyclopentenone electrophiles cannot support without multiple protection/deprotection steps [1].

Regioselective Photochemical Fragmentations Requiring Silicon-Directed Bond Cleavage

Select 2-(Trimethylsilyl)cyclopent-2-en-1-one for photochemical transformations where regioselective Norrish Type I cleavage is required. The β-silyl group directs fragmentation to the C1-C2 bond through σ-π hyperconjugation stabilization of the radical intermediate, a level of regiocontrol that unsubstituted cyclopentenones cannot achieve and which directly reduces purification overhead in research workflows [2].

Photochemical [2+2] Cycloadditions Requiring a Removable Directing/Activating Group

Purchase 2-(Trimethylsilyl)cyclopent-2-en-1-one when the synthetic plan involves photochemical [2+2] cycloaddition followed by further diversification. The TMS substituent serves as both an activating group for the cycloaddition step and a removable directing group, providing a built-in synthetic handle that eliminates the need to acquire multiple differentially functionalized cyclopentenone derivatives for downstream transformations [3].

Mukaiyama-Michael Addition Processes Requiring Preformed Silyl Enol Ether Nucleophile

Specify 2-(Trimethylsilyl)cyclopent-2-en-1-one for Mukaiyama-Michael addition cascades where the compound serves as a preactivated silyl enol ether nucleophile. This avoids the separate enolization and silylation steps required when using 2-cyclopenten-1-one as the starting material, thereby reducing total reaction time and reagent consumption in laboratory-scale syntheses [4].

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